3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
CAS No.: 736948-93-9
Cat. No.: VC5953310
Molecular Formula: C11H11ClO4
Molecular Weight: 242.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736948-93-9 |
|---|---|
| Molecular Formula | C11H11ClO4 |
| Molecular Weight | 242.66 |
| IUPAC Name | (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
| Standard InChI Key | FZFFFBWBOZMKEP-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is C₁₁H₁₁ClO₄, with an exact molecular weight of 242.66 g/mol. Its IUPAC nomenclature reflects the (E)-configuration of the propenoic acid moiety, which adopts a trans orientation relative to the aromatic ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC | |
| InChIKey | FZFFFBWBOZMKEP-UHFFFAOYSA-N | |
| PubChem CID | 2414117 |
Structural Analogues and Classification
This compound shares structural homology with:
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3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid (PubChem CID 53406633), differing by a hydroxyl group instead of chlorine .
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3,4,5-Trihydroxycinnamic acid (PubChem CID 5382849), which lacks methoxy and chloro substituents .
The chloro and methoxy groups significantly alter electronic properties compared to these analogs, enhancing lipophilicity and influencing intermolecular interactions.
Synthesis and Preparation
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or chromatography. Structural confirmation relies on:
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NMR Spectroscopy: To verify substituent positions and (E)-configuration.
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Mass Spectrometry: For molecular weight validation.
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely low in water; soluble in DMSO | |
| LogP | Estimated ~2.5 (calculated) |
The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The chloro group’s electron-withdrawing effect may reduce solubility in polar solvents compared to non-chlorinated analogs .
Stability and Reactivity
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Thermal Stability: Expected to decompose above 200°C, consistent with cinnamic acid derivatives.
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Photoreactivity: The conjugated double bond may undergo [2+2] cycloaddition under UV light .
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Acid/Base Behavior: The carboxylic acid group (pKa ~4.5) enables salt formation with bases.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-donating methoxy groups direct electrophiles to the ortho and para positions relative to themselves, while the chloro group deactivates the ring. For example, nitration would preferentially occur at the 6-position of the aromatic ring.
Addition Reactions
The α,β-unsaturated carboxylic acid moiety undergoes:
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Michael Additions: With nucleophiles (e.g., thiols, amines) at the β-carbon .
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Hydrogenation: Catalytic hydrogenation yields the saturated 3-(3-chloro-4,5-dimethoxyphenyl)propanoic acid.
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound Optimization: Structural modifications (e.g., esterification, amidation) to improve bioavailability.
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Prodrug Development: Carboxylic acid group facilitates conjugation with targeting moieties.
Organic Synthesis
Research Gaps and Future Directions
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